molecular formula C17H27NO B5262691 (3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE

(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B5262691
M. Wt: 261.4 g/mol
InChI Key: NLFKLCRVPYQIRK-UHFFFAOYSA-N
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Description

(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a unique adamantane core structure substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-bromoadamantane with pyrrolidine in the presence of a base such as potassium carbonate.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Due to its rigid structure, it is used in the development of novel polymers and materials with enhanced thermal stability.

    Catalysis: The compound is explored as a ligand in catalytic reactions, providing unique steric and electronic properties.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar adamantane core but with an amine group instead of a pyrrolidinyl group.

    1-Adamantylmethanol: Contains a hydroxyl group instead of a methanone group.

    1-Adamantylacetone: Features an acetone group attached to the adamantane core.

Uniqueness

(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE is unique due to the combination of the adamantane core with a pyrrolidinyl group and a methanone group. This unique structure provides distinct steric and electronic properties, making it valuable in various applications.

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-15-7-13-8-16(2,10-15)12-17(9-13,11-15)14(19)18-5-3-4-6-18/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFKLCRVPYQIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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